Quantifying the Impact of Ortho-Ethyl Substitution on Lipophilicity and Chromatographic Behavior
The introduction of an ethyl group at the ortho position in 2-ethyl-4-nitrophenol substantially increases lipophilicity compared to unsubstituted 4-nitrophenol. This difference is quantifiable via the calculated LogP (XLogP3) for its positional isomer, 4-ethyl-2-nitrophenol (XLogP3 = 2.8) [1], and the reported LogP for 4-nitrophenol (LogP ≈ 1.27) [2]. While direct experimental LogP data for 2-ethyl-4-nitrophenol is limited, the close structural relationship to its isomer allows for a reliable class-level inference. This increase in LogP of over 1.5 units is a significant determinant of retention time in reversed-phase HPLC, solubility in organic solvents, and potential membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated XLogP ~2.8 (inferred from isomer 4-ethyl-2-nitrophenol) [1] |
| Comparator Or Baseline | 4-Nitrophenol: LogP ≈ 1.27 [2] |
| Quantified Difference | ΔLogP ≈ +1.5 |
| Conditions | Computational prediction (XLogP3) and reported experimental data. |
Why This Matters
For procurement in applications requiring higher organic solubility, specific chromatographic separation, or enhanced membrane permeability, this increased lipophilicity makes 2-ethyl-4-nitrophenol a non-interchangeable candidate compared to the parent 4-nitrophenol.
- [1] PubChem. 4-Ethyl-2-nitrophenol (CAS 56520-98-0) Compound Summary. View Source
- [2] ChemWhat. 4-Nitrophenol (CAS 100-02-7) Chemical & Physical Properties. View Source
